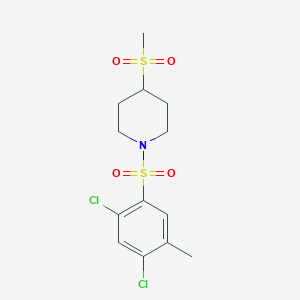

1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine

Description

Properties

IUPAC Name |

1-(2,4-dichloro-5-methylphenyl)sulfonyl-4-methylsulfonylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Cl2NO4S2/c1-9-7-13(12(15)8-11(9)14)22(19,20)16-5-3-10(4-6-16)21(2,17)18/h7-8,10H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMWSVTIKOZEBSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperidine Sulfonyl Derivatives

*Calculated based on molecular formula.

Key Observations :

- Lipophilicity: The dichloro and methyl substituents on the phenyl ring increase lipophilicity relative to mono-halogenated analogues (e.g., ), suggesting improved blood-brain barrier penetration for CNS targets .

- Steric Hindrance : The 2,4-dichloro-5-methylphenyl group introduces steric bulk, which may reduce off-target interactions compared to smaller substituents like the 4-chlorophenyl in .

Pharmacological Potential

- CNS Activity: Piperidine sulfonates like LY503430 (a methylsulfonyl-containing AMPA receptor potentiator) exhibit neuroprotective effects in Parkinson’s disease models . The target compound’s methylsulfonyl group may similarly modulate ionotropic glutamate receptors.

- Antibacterial Properties : Sulfonylpiperidines with halogenated aryl groups (e.g., ) show antibacterial activity due to sulfonamide-mediated enzyme inhibition. The dichloro substituents in the target compound may enhance this effect .

Physicochemical Properties

- Solubility: The methylsulfonyl group improves water solubility compared to non-polar substituents (e.g., tert-butyldimethylsilyl in ), but less than hydroxylated derivatives (e.g., ).

- Stability: Sulfonyl groups confer thermal and oxidative stability, as seen in analogues like 4-(4-(piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one .

Preparation Methods

Sequential Sulfonylation of Piperidine

The most direct route involves sequential sulfonylation of piperidine using aryl- and alkyl-sulfonyl chlorides. A patented method (CN109180564B) outlines a scalable protocol:

- Initial Sulfonylation :

Piperidine is treated with 2,4-dichloro-5-methylbenzenesulfonyl chloride in dichloromethane at 0–5°C, using triethylamine as a base. This selectively yields 1-(2,4-dichloro-5-methylphenylsulfonyl)piperidine. - Second Sulfonylation :

The intermediate undergoes reaction with methanesulfonyl chloride in dimethylformamide (DMF) at 50°C, catalyzed by 4-dimethylaminopyridine (DMAP). The methylsulfonyl group is introduced at the 4-position via nucleophilic substitution.

Key Data :

| Step | Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | ArSO₂Cl (Ar = 2,4-Cl₂-5-MeC₆H₂) | CH₂Cl₂ | 0–5 | 78 |

| 2 | MeSO₂Cl | DMF | 50 | 65 |

This method achieves an overall yield of 50.7% but requires rigorous purification to remove bis-sulfonylated byproducts.

Organometallic-Mediated Cyclization

Reductive Cyclization of Imine Precursors

Building on methodologies from organometallic chemistry, β-aminoalkyl zinc iodides can be cyclized to form substituted piperidines. For the target compound:

- Imine Formation :

Condense 5-methyl-2-nitroaniline with glutaraldehyde to form a nitro-substituted imine. - Reductive Cyclization :

Treat the imine with zinc iodide and CuI in THF, followed by sodium hydride, to yield 4-nitro-piperidine. - Sulfonylation :

Introduce both sulfonyl groups via stepwise reactions with the corresponding sulfonyl chlorides.

Advantages :

- Enantiomeric enrichment via chiral auxiliaries (e.g., menthyl sulfinates).

- Compatibility with halogenated aryl groups without dehalogenation.

Limitations :

- Multi-step synthesis reduces overall yield (<40%).

- Requires handling of air-sensitive organometallic reagents.

Electrochemical Synthesis in Flow Microreactors

Electroreductive Cyclization of Imines

A novel approach utilizes a flow microreactor for electroreductive cyclization:

- Substrate Preparation :

Prepare a bis-haloalkane imine precursor from 2,4-dichloro-5-methylbenzenesulfonamide and 1,4-dibromopentane. - Electrolysis :

Pass the substrate through a carbon cathode-based microreactor at −1.8 V vs Ag/AgCl in acetonitrile/water (9:1). The reaction forms the piperidine ring via radical intermediates. - Post-Functionalization :

Introduce the methylsulfonyl group via electrochemical oxidation of methylthioether intermediates.

Performance Metrics :

| Parameter | Value |

|---|---|

| Current Efficiency | 82% |

| Yield | 68% |

| Reaction Time | 1 hour (continuous) |

This method eliminates stoichiometric reductants and offers scalability, though the methylsulfonyl group requires additional steps.

Comparative Analysis and Optimization Strategies

Yield and Selectivity Trade-offs

- Classical Sulfonylation : Highest atom economy but suffers from byproduct formation.

- Organometallic Routes : Superior stereocontrol but lower scalability.

- Electrochemical Methods : Environmentally benign with rapid kinetics but limited precedent for dual sulfonylation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.